5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H7Cl2N3OS It is a member of the thiadiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3-dichlorophenol with thiadiazole derivatives under specific conditions. One common method includes the use of di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tetrahydrofuran, followed by heating at 50°C for 20 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits fungicidal activities, making it useful in agricultural research[][2].
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in fungi and other organisms.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine
- 5-[(2,3-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2(3H)-one
- 5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furancarboxamide
Uniqueness
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-2-1-3-6(8(5)11)15-4-7-13-14-9(12)16-7/h1-3H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLUJVWHBDIHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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